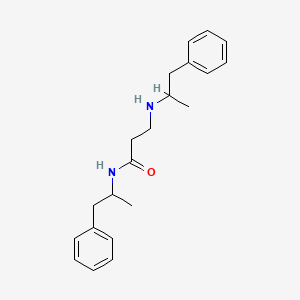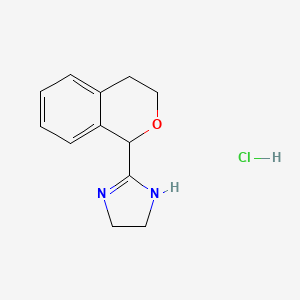
2-(3,4-dihydro-1H-isochromen-1-yl)-4,5-dihydro-1H-imidazole;hydrochloride
Overview
Description
2-(3,4-Dihydro-1H-isochromen-1-yl)-4,5-dihydro-1H-imidazole;hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It features a fused ring system comprising an isochromene and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-1H-isochromen-1-yl)-4,5-dihydro-1H-imidazole;hydrochloride typically involves the following steps:
Formation of Isochromene Moiety: The isochromene ring can be synthesized through a cyclization reaction of an appropriate precursor, such as a phenol derivative, under acidic conditions.
Formation of Imidazole Moiety: The imidazole ring can be synthesized by the condensation of a diamine with a carbonyl compound, often under basic conditions.
Coupling of Isochromene and Imidazole: The two moieties can be coupled through a nucleophilic substitution reaction, where the isochromene acts as the nucleophile and the imidazole as the electrophile.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isochromene moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,4-Dihydro-1H-isochromen-1-yl)-4,5-dihydro-1H-imidazole;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydro-1H-isochromen-1-yl)-4,5-dihydro-1H-imidazole;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The isochromene moiety may interact with oxidative enzymes, while the imidazole ring can bind to metal ions or participate in hydrogen bonding with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dihydro-1H-isochromen-1-yl)acetic acid: Similar structure but with an acetic acid moiety instead of an imidazole ring.
2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-amine: Contains an amine group instead of an imidazole ring.
(2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid: Features a propanoic acid moiety.
Uniqueness
The uniqueness of 2-(3,4-dihydro-1H-isochromen-1-yl)-4,5-dihydro-1H-imidazole;hydrochloride lies in its fused ring system, which combines the properties of both isochromene and imidazole. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isochromen-1-yl)-4,5-dihydro-1H-imidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.ClH/c1-2-4-10-9(3-1)5-8-15-11(10)12-13-6-7-14-12;/h1-4,11H,5-8H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NODAISAONHMZTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C21)C3=NCCN3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]propanoate](/img/structure/B3831899.png)
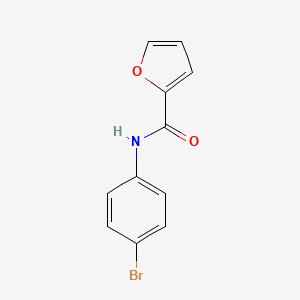
![N-[2-(4-methoxyphenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B3831914.png)
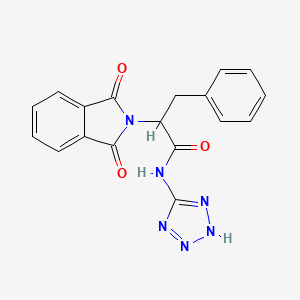
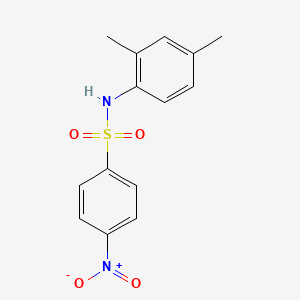
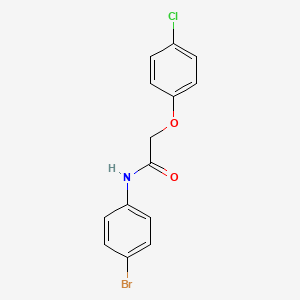
![6,7-dimethoxyspiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclohexane];hydrochloride](/img/structure/B3831936.png)
![6',7'-dimethoxy-2'-(3-phenylpropyl)-2',3'-dihydro-1'H-spiro[cyclohexane-1,4'-isoquinoline] hydrochloride](/img/structure/B3831938.png)
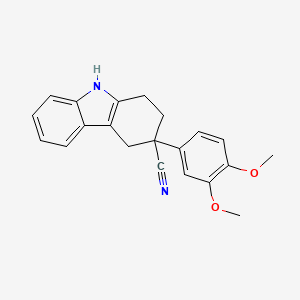
![8'-bromo-6',7'-dimethoxy-1'H-spiro[cyclopentane-1,4'-isochromen]-3'-one](/img/structure/B3831956.png)
![6,7-dimethoxyspiro[3H-isochromene-4,1'-cyclopentane]-1-one](/img/structure/B3831964.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1-butanamine hydrochloride](/img/structure/B3831968.png)
![1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-4-[(4-propan-2-yloxyphenyl)methyl]piperazine](/img/structure/B3831974.png)
